1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methylsulphonyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-(methylsulphonyl)-2-(trifluoromethyl)benzene, followed by purification through column chromatography . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(methylsulphonyl)-4-amino-2-(trifluoromethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Methylsulphonyl)-2-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzene:
1-(Methylsulphonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, leading to different biological and chemical behaviors.
Properties
IUPAC Name |
1-methylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJWKPYXDXSLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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